molecular formula C6H5NO4S B353498 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione CAS No. 91114-97-5

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Cat. No. B353498
CAS RN: 91114-97-5
M. Wt: 187.18g/mol
InChI Key: QXSJHXWCIHEKPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a type of 1,3-diacarbonyl compound. These compounds are of great interest in the synthesis of metal complexes with a broad spectrum of pharmaceutical activity . They are good precursors for the synthesis of a diversity of Schiff bases and hydrazones through reactions with a variety of amines and hydrazines .


Synthesis Analysis

The synthesis of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves molecular modeling and docking studies of a new pyridazinone-acid hydrazone ligand, and its nano metal complexes .


Molecular Structure Analysis

The molecular structure of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is analyzed through spectroscopy, thermal analysis, electrical properties, DNA cleavage, antitumor, and antimicrobial activities .


Chemical Reactions Analysis

The chemical reactions of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involve the synthesis of a new pyridazinone-acid hydrazone ligand, and its nano metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione are analyzed through reactions of (2,5-pyrrole)-bis (5,6-diphenyl- [1,2,4]-triazin-3-ylhydrazone) ligand, (H 2 L; H 2 BisT) with VO (II), Co (II), Ni (II) and several copper (II) salts, including NO 3−, AcO −, Cl − and SO 42−, in presence of LiOH (in molar ratio 1:2:2, ligand:LiOH:metal) afforded mono- and bi-nuclear metal complexes .

Scientific Research Applications

  • Synthesis of Substituted 1,5-Benzodiazepines : A study by Yuskovets, Uankpo, and Ivin (2006) demonstrated the use of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in the synthesis of substituted 1,5-benzodiazepines through a three-component condensation process. This method provides a convenient route to these compounds (Yuskovets, Uankpo, & Ivin, 2006).

  • New Regioselective Synthesis of 1-Amino-6-Methyluracils : Yuskovets, Ivin, and Kirillova (2007) reported that this compound reacts with substituted hydrazines and carboxylic acid hydrazides to produce 1-amino-6-methyluracils, showcasing a novel and efficient synthesis method for these derivatives (Yuskovets, Ivin, & Kirillova, 2007).

  • Formation of Schiff Bases and Their Derivatives : Velikorodov et al. (2019) explored the reaction of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione with various carbamates to form Schiff bases. These were then used to synthesize several derivatives, demonstrating the compound's versatility in organic synthesis (Velikorodov et al., 2019).

  • Antimicrobial Metal Complexes : Adly (2012) described the synthesis of metal complexes using 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and their antimicrobial activities. This study highlights the potential biomedical applications of these complexes (Adly, 2012).

  • Potential Anticancer Activity : Ferreira et al. (2013) investigated the antitumor potential of derivatives of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione against human cancer cell lines. Their findings suggest that these derivatives may be promising agents in cancer therapy (Ferreira et al., 2013).

  • Heterocyclic System Synthesis : Another study by Yuskovets and Ivin (2007) showed the synthesis of a novel heterocyclic system, pyrimido[1,6-a][1,5]benzodiazepine, using this compound. This expands the scope of heterocyclic chemistry and potential pharmaceutical applications (Yuskovets & Ivin, 2007).

Mechanism of Action

The mechanism of action of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione involves the synthesis of a diversity of Schiff bases and hydrazones through reactions with a variety of amines and hydrazines .

Safety and Hazards

The safety and hazards of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione are related to its pharmaceutical activity .

Future Directions

The future directions of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione research involve the synthesis of metal complexes with a broad spectrum of pharmaceutical activity .

properties

IUPAC Name

5-acetyl-6-hydroxy-1,3-thiazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4S/c1-2(8)3-4(9)7-6(11)12-5(3)10/h10H,1H3,(H,7,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSJHXWCIHEKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=O)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187243
Record name 5-(1-Hydroxyethylidene)-2H-1,3-thiazine-2,4,6(3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

CAS RN

936074-63-4, 91114-97-5
Record name 5-(1-Hydroxyethylidene)-2H-1,3-thiazine-2,4,6(3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
Reactant of Route 2
Reactant of Route 2
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
Reactant of Route 3
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
Reactant of Route 4
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
Reactant of Route 5
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione
Reactant of Route 6
5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione

Q & A

Q1: What is the structural significance of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione in coordination chemistry?

A: 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione is a versatile building block for creating metal complexes due to its ability to act as a ligand. It can function as a tridentate ligand, meaning it can bind to a metal ion through three donor atoms. These donor atoms are typically the phenolic oxygen, azomethine nitrogen, and amino group nitrogen. [] This allows for the creation of stable metal complexes with varying geometries, making it interesting for various applications.

Q2: What are the typical metal complexes formed with 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione, and what geometries do they exhibit?

A: Studies have shown the formation of mononuclear complexes with various transition metals like Cu(II), Co(II), and Zn(II). [] While the Cu(II) complex tends to form a square planar geometry, the Co(II) and Zn(II) complexes typically exhibit octahedral geometry. [] This difference in geometry can influence the properties and potential applications of these metal complexes.

Q3: How does computational chemistry contribute to understanding 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and its metal complexes?

A: Density Functional Theory (DFT) calculations have been instrumental in characterizing 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and its metal complexes. [] Researchers use DFT to optimize structures, calculate parameters like HOMO/LUMO energies, dipole moments, and total energy, and establish correlations between calculated and experimental data. [] These insights are crucial for understanding the electronic properties, reactivity, and potential applications of these compounds.

Q4: What are the potential applications of metal complexes derived from 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione?

A: Research on 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione-derived metal complexes investigates their potential in various fields. Several studies explore their antimicrobial activity, [, , , ] while others investigate antitumor properties. [] These applications highlight the potential of these metal complexes in medicinal chemistry. Additionally, their use as catalysts is also being studied. []

Q5: How does the structure of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione derivatives affect their biological activity?

A: Modifying the structure of 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione through reactions with different amines and hydrazines leads to the formation of Schiff base and hydrazone derivatives. [, , , , , ] These modifications can significantly impact the biological activity of the resulting metal complexes, influencing their potency, selectivity, and even their mode of action against microbes or tumor cells. Understanding these structure-activity relationships is crucial for designing more effective compounds.

Q6: Are there analytical techniques available to characterize and quantify 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and its derivatives?

A: Researchers employ a combination of spectroscopic techniques to characterize 5-acetyl-4-hydroxy-2H-1,3-thiazine-2,6(3H)-dione and its metal complexes. These techniques include UV-Vis, IR, and NMR spectroscopy. [, , , , , ] Additionally, thermal analysis methods like thermogravimetric analysis (TGA) are used to investigate their thermal stability. [, ] These methods provide valuable information about the structure, purity, and properties of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.